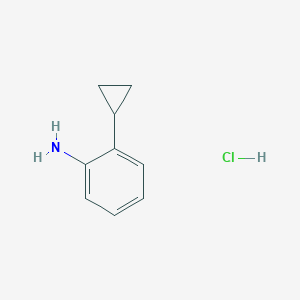

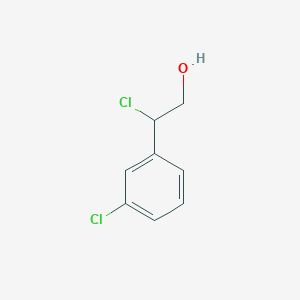

2-Chloro-2-(3-chloro-phenyl)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

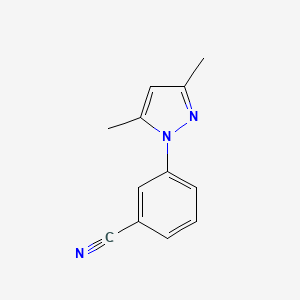

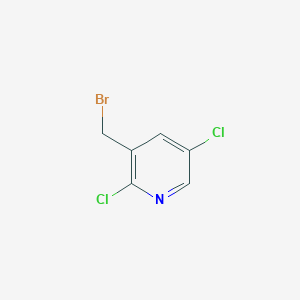

2-Chloro-2-(3-chloro-phenyl)-ethanol, commonly referred to as 3-chloro-2-chloro-ethanol, is an organochlorine compound with a molecular weight of 216.5 g/mol. It is a colorless liquid with a boiling point of 133°C and a melting point of -48°C. It is soluble in water and has a low odor. It is used in the synthesis of several compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the production of other compounds, such as pesticides, herbicides, and fungicides.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

2-Chloro-2-(3-chloro-phenyl)-ethanol has been used in the synthesis of novel quinoline-thiazole derivatives, which exhibit significant antimicrobial and antifungal activities. This compound has been shown to be effective against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihory, Rajpara, & Dodiya, 2012).

Chiral Synthesis in Pharmaceuticals

This compound is crucial in the asymmetric synthesis of pharmaceutical intermediates. For instance, it is used in synthesizing (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the production of antidepressant drugs. The yeast reductase YOL151W has been identified for its high level of activity and selectivity in producing this compound (Choi et al., 2010).

Pharmaceutical Intermediate for β-adrenoceptor Receptor Agonists

(R)-2-Chloro-1-(3-chlorophenyl)ethanol, a derivative, is a key intermediate in the synthesis of β-adrenoceptor receptor agonists. The asymmetric reduction of related compounds to produce this intermediate has been achieved with high efficiency using Candida ontarioensis (Ni, Zhang, & Sun, 2012).

Controlled Release of Bioactives

Research has been conducted on developing chitosan films containing inclusion complexes with cyclodextrins for the controlled release of 2-phenyl ethanol, a derivative of this compound. This application is significant for maintaining stability and reducing volatility of the compound in various applications (Zarandona et al., 2020).

Green Chemistry Applications

The compound has been used in environmentally friendly chemical processes, such as the selective hydrogenation of styrene oxide to 2-phenyl ethanol. This method offers a cleaner alternative to traditional polluting processes, with applications in perfumes, deodorants, soaps, and detergents (Yadav & Lawate, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-2-(3-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUAUXUHMNXWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

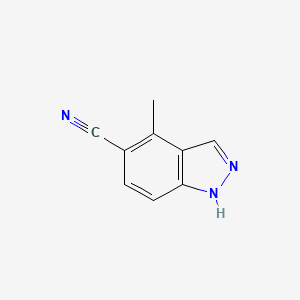

C1=CC(=CC(=C1)Cl)C(CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630205 |

Source

|

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886365-85-1 |

Source

|

| Record name | β,3-Dichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)